molecular formula C5H3N3O B2646359 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- CAS No. 134510-05-7

2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-

Cat. No. B2646359
CAS RN: 134510-05-7
M. Wt: 121.099
InChI Key: FBBKFQQRDQALLM-UHFFFAOYSA-N
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Description

“2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-” is a chemical compound with the molecular formula C5H3N2NaO3. Its average mass is 162.079 Da and its monoisotopic mass is 162.004135 Da .


Synthesis Analysis

The classic route to synthesize this compound involves the condensation of 2-pyrazinecarboxylic acid with formaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride . Another synthetic approach involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Molecular Structure Analysis

The molecular structure of “2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The reactivity of the new scaffold 5-oxo-4,5-dihydropyrazine-2-carboxylate was performed with the aim of isosteric replacement of the benzene ring in 5-oxo-4,5-dihydro pyrazolo[1,5-a]quinazoline (PQ), already identified as α1β2γ2-GABA A R ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-” include a molecular weight of 162.079 Da and a monoisotopic mass of 162.004135 Da .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The 4,5-dihydro-1,2,4-triazin-6(1H)-one scaffold has attracted attention due to its potential pharmaceutical applications. Researchers explore its derivatives as potential drug candidates. Notably, this heterocycle has been investigated for its bioactivities, including interactions with receptors and enzymes . Further studies aim to optimize its pharmacokinetic properties and enhance its therapeutic potential.

Serotonin Receptor Modulation

By employing (4+2) cyclocondensation methods, researchers have synthesized N-arylpiperazinylbutyl derivatives of 4,5-dihydro-1,2,4-triazin-6(1H)-ones. These compounds exhibit serotonin receptor antagonistic activity, particularly targeting the 5-HT7 receptor. Such modulation of serotonin receptors holds promise for neurological and psychiatric disorders .

Protein Kinase Inhibition

Functionalized thioamides have been utilized in the preparation of polycyclic 4,5-dihydro-1,2,4-triazinones. These compounds serve as efficient inhibitors of protein kinase Cθ. Protein kinases play crucial roles in cell signaling pathways, making them attractive targets for drug development .

Antinociceptive Properties

Researchers have evaluated the antinociceptive properties of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives. These compounds were tested in mice using the abdominal constriction test. Molecular modeling studies further elucidated their mechanisms of action .

Agrochemical Applications

Beyond medicinal chemistry, 4,5-dihydro-1,2,4-triazin-6(1H)-ones may find use in agrochemicals. Their bioactivity profiles suggest potential applications as pesticides or herbicides. Researchers continue to explore their efficacy and safety in crop protection .

Computational Chemistry

Density functional theory calculations have been employed to study the electronic properties and reactivity of 4,5-dihydro-1,2,4-triazin-6(1H)-ones. These computational studies provide insights into their stability, electronic structure, and potential reactivity pathways .

Mechanism of Action

The mechanism of action of “2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-” is not clearly recognized .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It should be handled with personal protective equipment, and any contact with skin or eyes should be avoided .

properties

IUPAC Name

6-oxo-1H-pyrazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-1-4-2-8-5(9)3-7-4/h2-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBKFQQRDQALLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-

CAS RN

134510-05-7
Record name 5-oxo-4,5-dihydropyrazine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred suspension of 5-carbamoylpyrazin-2-one (Chem. Pharm. Bull., 1980, 28, 3057; 0.28 g) in dry 1,4-dioxane (5 ml) was cooled to 5° C. prior to adding dry pyridine (0.65 ml). Trifluoroacetic anhydride (0.3 ml) was added dropwise and the reaction mixture allowed to warm to 10° C. After stirring at room temperature for 1 hour the reaction mixture became a slurry and additional trifluoroacetic anhydride (0.25 ml) and pyridine (0.5 ml) was added to give a brown solution. After an additional 1 hour at 10° C. the reaction mixture was added dropwise to methanol and the reaction mixture evaporated under reduced pressure to give a brown gum. The gum was treated with brine and extracted with ethylacetate. The organic phase was washed with dilute hydrochloric acid, brine and dried with sodium sulphate and evaporated under reduce pressure to give an oil that solidified upon scratching to give 5-cyanopyrazin-2-one as a brown solid.
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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